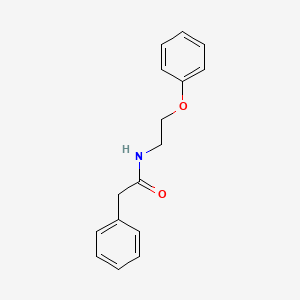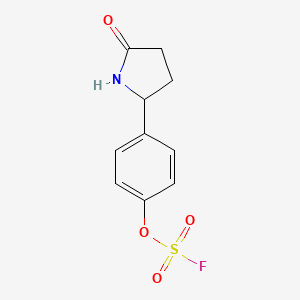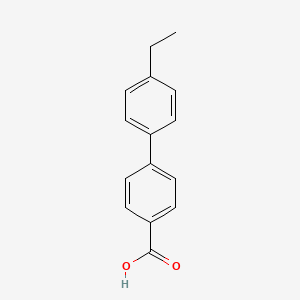
1-(benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole (BCP) is an organic compound with a wide range of uses in scientific research. BCP is a heterocyclic aromatic compound that is used in a variety of experiments, including those related to biochemical and physiological effects. BCP is a versatile compound that can be used in a number of different applications, and it is important to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Synthesis and Chemical Structure
- Benzimidazoles, including derivatives similar to 1-(benzyloxy)-2-(2-chlorophenyl)-1H-1,3-benzimidazole, have been synthesized through various chemical protocols. These methods emphasize the efficient creation of benzimidazole derivatives, highlighting the importance of these compounds in chemical research due to their diverse applications. The synthesis often involves the condensation of aldehydes with 1,2-phenylenediamine in the presence of catalysts, indicating a broad interest in developing eco-friendly and efficient synthetic routes for benzimidazole derivatives (Bardajee et al., 2016).
Structural and Spectroscopic Studies
- Detailed structural and spectroscopic analyses have been conducted on benzimidazole derivatives to understand their molecular configurations and interactions. These studies, including X-ray diffraction and NMR spectroscopy, provide insights into the stability and electronic structure of benzimidazole compounds, which are crucial for their potential applications in pharmaceuticals and materials science (Saral et al., 2017).
Applications in Health and Disease
- Certain benzimidazole derivatives have shown immunostimulatory activity, which could be beneficial in developing therapeutic agents. For example, some compounds have been evaluated for their potential to increase anti-leukemia resistance and exhibit anti-metastatic effects in cancer models, indicating the relevance of these molecules in cancer research and therapy development (Tagliabue et al., 1978).
Antioxidant and α-Glucosidase Inhibitory Activities
- Research has also explored the antioxidant and α-glucosidase inhibitory activities of benzimidazole derivatives. These compounds have been assessed for their ability to inhibit enzymes like α-glucosidase and their antioxidant capacities, which could have implications for treating metabolic disorders and managing oxidative stress (Menteşe et al., 2020).
Crystal Structure Analysis
- The crystal structure of benzimidazole derivatives, such as 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole, has been investigated to understand the molecular arrangement and interactions within the crystal lattice. Such studies are essential for the application of these compounds in material science and pharmaceutical formulation (Kaynak et al., 2008).
特性
IUPAC Name |
2-(2-chlorophenyl)-1-phenylmethoxybenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O/c21-17-11-5-4-10-16(17)20-22-18-12-6-7-13-19(18)23(20)24-14-15-8-2-1-3-9-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBYRJGWUKTVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chloro-2-methylphenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B2747655.png)
![4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2747656.png)
![2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2747661.png)

![(4-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2747663.png)



![2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2747670.png)

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2747673.png)
![N-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2747674.png)

